molecular formula C23H22N2O2S B2662099 2-{[1,1'-biphenyl]-4-amido}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 892976-91-9

2-{[1,1'-biphenyl]-4-amido}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2662099
CAS No.: 892976-91-9
M. Wt: 390.5
InChI Key: LIANIZHJHKCOFC-UHFFFAOYSA-N
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Description

Historical Development of Tetrahydrobenzothiophene Carboxamide Derivatives

The exploration of tetrahydrobenzothiophene derivatives traces its origins to mid-20th-century investigations into sulfur-containing heterocycles. Early work focused on thiophene analogs for their electronic properties, but the hydrogenated tetrahydrobenzothiophene scaffold gained prominence in the 1990s due to its enhanced metabolic stability and reduced planarity compared to fully aromatic systems. The integration of carboxamide functionalities emerged as a strategic innovation, enabling hydrogen-bonding interactions critical for target engagement.

A pivotal advancement occurred in the 2010s with the development of modular synthetic routes for N-substituted tetrahydrobenzothiophene carboxamides. For instance, the Knorr cyclization protocol enabled efficient construction of the tetrahydrobenzothiophene core, while palladium-catalyzed cross-coupling reactions facilitated diversification at the 3-carboxamide position. These methodological breakthroughs allowed systematic structure-activity relationship (SAR) studies, revealing that biphenylamide substitutions at the 2-position conferred improved solubility and target selectivity compared to simpler aryl groups.

Table 1: Milestones in Tetrahydrobenzothiophene Carboxamide Development

Year Development Impact
1998 First report of tetrahydrobenzothiophene carboxamides as kinase inhibitors Established scaffold relevance in enzymology
2012 Introduction of Suzuki-Miyaura coupling for 3-carboxamide diversification Enabled rapid analog synthesis for SAR studies
2021 Discovery of PDK1/LDHA dual inhibition in biphenylamide derivatives Validated therapeutic potential in cancer metabolism
2022 Nanoparticle formulations of Schiff base derivatives Addressed solubility challenges in preclinical models

Significance in Medicinal Chemistry Research

The structural complexity of 2-{[1,1'-biphenyl]-4-amido}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide enables multifaceted biological interactions. Key areas of significance include:

  • Enzyme Inhibition : The compound demonstrates nanomolar-range inhibition of PDK1 (IC50: 57.10 μg/mL) and LDHA (IC50: 64.10 μg/mL), critical enzymes in tumor glycolysis. Comparative studies show 2.3-fold greater PDK1 affinity than early-generation carboxamides lacking the biphenyl group.
  • Antimicrobial Activity : Structural analogs exhibit broad-spectrum antibacterial effects, with MIC values as low as 0.54 μM against Salmonella spp., attributed to interference with bacterial topoisomerases.
  • Conformational Dynamics : The tetrahydro ring adopts a boat conformation in crystallographic studies, positioning the biphenylamide moiety for optimal π-π stacking with aromatic residues in target proteins.

Table 2: Biological Activity Profile of Select Tetrahydrobenzothiophene Derivatives

Compound Target IC50/MIC Structural Feature
2-{[1,1'-Biphenyl]-4-amido} derivative PDK1 57.10 μg/mL Biphenylamide at C2
3b (carbamate analog) LDHA 64.10 μg/mL Carbamate at C3
NPs12a (Fe3O4 formulation) LoVo cells 57.15 μg/mL Schiff base nanoparticles
3b (antibacterial) E. coli 1.11 μM Chlorobenzoyl substitution

Structural Classification within Heterocyclic Compounds

This compound belongs to three distinct structural classes:

  • Benzothiophene Derivatives : The 4,5,6,7-tetrahydrobenzo[b]thiophene core provides a semi-rigid framework that balances conformational flexibility and planar aromatic interactions. Hydrogenation of the thiophene ring reduces cytochrome P450-mediated oxidation compared to fully aromatic analogs.
  • Amido Compounds : The N-methyl carboxamide at C3 and biphenylamide at C2 create a hydrogen-bonding pharmacophore. Quantum mechanical calculations reveal intramolecular H-bonding between the amide NH and thiophene sulfur (distance: 2.8 Å), stabilizing the bioactive conformation.
  • Biphenyl Systems : The [1,1'-biphenyl]-4-amido group enhances hydrophobic interactions with enzyme pockets while maintaining rotational freedom for induced-fit binding. Comparative molecular field analysis (CoMFA) shows that para-substitution on the distal phenyl ring maximizes van der Waals contacts with PDK1's allosteric site.

Table 3: Structural Comparison with Analogous Heterocycles

Feature 2-{[1,1'-Biphenyl]-4-amido} Derivative 2-Amino-N-(3,4-dimethylphenyl) Analog Thieno-pyrroldindione
Core Tetrahydrobenzo[b]thiophene Tetrahydrobenzo[b]thiophene Thieno[3,2-b]pyrrole
C2 Substituent Biphenylamide 3,4-Dimethylphenyl Succinimide
Hydrogen Bond Donors 2 (amide NH) 1 (amide NH) 1 (imide NH)
logP (Predicted) 3.8 4.2 2.9
Enzymatic Targets PDK1, LDHA Tubulin COX-2

Current Research Landscape and Knowledge Gaps

Recent advances focus on three key areas:

  • Nanoparticle Delivery : Encapsulation in Fe3O4/SiO2 nanoparticles improves aqueous solubility (2.7-fold increase) and enhances tumor accumulation in xenograft models.
  • Polypharmacology : Dual PDK1/LDHA inhibition addresses metabolic redundancy in cancer cells, with synergistic effects observed in glycolytic flux assays (78% reduction vs. single enzyme inhibition).
  • Computational Modeling : Molecular dynamics simulations predict favorable binding to the colchicine site of tubulin (docking score: -11.3 kcal/mol), suggesting potential antimitotic applications.

Critical knowledge gaps persist:

  • In Vivo Pharmacokinetics : No published data on oral bioavailability or blood-brain barrier penetration
  • Metabolite Identification : Phase I/II metabolism pathways remain uncharacterized
  • Target Validation : Off-target effects on structurally similar kinases (e.g., PIM1) require systematic profiling

Properties

IUPAC Name

N-methyl-2-[(4-phenylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2S/c1-24-22(27)20-18-9-5-6-10-19(18)28-23(20)25-21(26)17-13-11-16(12-14-17)15-7-3-2-4-8-15/h2-4,7-8,11-14H,5-6,9-10H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIANIZHJHKCOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,1’-biphenyl]-4-amido}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common approach is to start with the biphenyl precursor, which undergoes amide formation with the appropriate amine. The tetrahydrobenzothiophene ring is then introduced through cyclization reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-{[1,1’-biphenyl]-4-amido}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to modify the biphenyl or tetrahydrobenzothiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Activity
Recent studies have indicated that derivatives of benzothiophene compounds exhibit antiviral properties. For instance, compounds structurally similar to 2-{[1,1'-biphenyl]-4-amido}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have shown promise in inhibiting viral polymerase assembly, which is crucial for the replication of viruses such as influenza. These compounds can disrupt the interaction between viral proteins, leading to a decrease in viral load in infected cells .

1.2 Anti-inflammatory Properties
Research has highlighted the anti-inflammatory effects of thiophene derivatives. Compounds with similar structures have been shown to reduce inflammation markers in vitro and in vivo, making them candidates for developing anti-inflammatory drugs . The mechanism involves modulation of cytokine production and inhibition of inflammatory pathways.

1.3 Antioxidant Activity
The antioxidant properties of this class of compounds are noteworthy. Studies have demonstrated that certain derivatives possess antioxidant capabilities comparable to well-known antioxidants like ascorbic acid. This property is significant for applications in preventing oxidative stress-related diseases .

2.1 Receptor Modulation
Compounds related to this compound have been identified as allosteric enhancers of adenosine receptors and glucagon receptor antagonists. These interactions can lead to therapeutic effects in conditions such as diabetes and cardiovascular diseases .

2.2 Drug Design
The structural characteristics of this compound make it a valuable scaffold for drug design. Its ability to interact with various biological targets allows for the modification of its structure to enhance efficacy and selectivity for specific receptors or enzymes.

Materials Science Applications

3.1 Conductive Polymers
The unique electronic properties of thiophene derivatives enable their use in the development of conductive polymers. These materials are essential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

3.2 Dyes and Sensors
Compounds derived from benzothiophene structures are also being explored for use in dyes and sensors due to their vibrant colors and ability to undergo electronic transitions upon exposure to light or chemical environments . This application is particularly relevant in the field of bio-diagnostics.

Case Studies

Study Title Findings Application Area
Investigation of Antiviral ActivityDemonstrated significant inhibition of viral polymerase assemblyMedicinal Chemistry
Structural Optimization of Thiophene DerivativesIdentified compounds with reduced cytotoxicity and enhanced antiviral effectsDrug Development
Synthesis and Characterization of Conductive PolymersDeveloped new materials with improved conductivityMaterials Science

Mechanism of Action

The mechanism of action of 2-{[1,1’-biphenyl]-4-amido}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to inhibition or activation of the target’s biological function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Analogues

N-(1,1-Dioxidotetrahydro-3-thienyl)-2-[(4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • Key Differences : Replaces the biphenyl amide with a 4-methoxybenzoyl group and introduces a sulfone (1,1-dioxide) on the thiophene ring.
  • The methoxy group may modulate electron density, affecting target binding .
2-[(4-Chlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
  • Key Differences : Substitutes the biphenyl amide with a 4-chlorobenzylidene Schiff base and replaces the carboxamide with a nitrile group.
  • Impact : The nitrile group enhances metabolic stability compared to carboxamides. The Schiff base may confer metal-chelating properties, useful in enzyme inhibition. Reported in crystallographic studies, its planar structure could influence packing in solid states .
2-(4-Bromobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • Key Differences : Features a bromobenzamido group instead of biphenyl amido.
  • This compound is cataloged as a building block for drug discovery .
Anticancer Activity
  • Azomethine Derivatives: Schiff base analogs (e.g., 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives) show predicted anticancer and antimycobacterial activities via computational models. The biphenyl amide in the target compound may enhance cytotoxicity by improving lipophilicity and target affinity .
  • 4-(1-Substituted Phenylvinyl)biphenyl Derivatives : These exhibit activity against colon and breast cancers by inhibiting protein kinases and tubulin. The biphenyl moiety in the target compound may share similar mechanisms .
Antimicrobial Activity
  • Methoxyphenyl and Methylphenyl Derivatives: Compounds with substituted benzylidene groups (e.g., 2-{[(E)-4-methoxyphenyl)methylene]amino}-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide) demonstrate antibacterial and antifungal activities. The biphenyl group in the target compound could broaden the spectrum of activity .
Enzyme Inhibition
  • Sulfonamide Derivatives: Compounds like 2-{[(4-methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (CAS 63183-30-2) target enzymes via sulfonamide interactions.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Methoxybenzoyl Analog Schiff Base Analog Bromobenzamido Analog
Molecular Weight ~423.5 g/mol ~447.5 g/mol ~313.8 g/mol ~393.3 g/mol
LogP (Predicted) High (biphenyl) Moderate (sulfone) Moderate (nitrile) High (bromine)
Solubility Low (hydrophobic) Moderate (polar sulfone) Low (nitrile) Low (bromine)
Metabolic Stability High (N-methyl) Moderate Low (Schiff base hydrolysis) High

Biological Activity

The compound 2-{[1,1'-biphenyl]-4-amido}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a member of the benzothiophene family and has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C23H29N3O2S
  • Molecular Weight : 405.56 g/mol

This compound features a biphenyl amide moiety along with a tetrahydrobenzothiophene core, which is significant for its biological interactions.

The biological activity of this compound is attributed to its interaction with various molecular targets. Notably:

  • Anti-inflammatory Activity : The compound activates the Nuclear factor erythroid 2–related factor 2 (NRF2) pathway, leading to the expression of antioxidant and anti-inflammatory genes. This mechanism suggests its potential use in treating inflammatory diseases .
  • Dopamine Receptor Modulation : Similar compounds have shown selective agonistic activity towards dopamine receptors, particularly the D3 receptor. This interaction could indicate potential applications in neuropsychiatric disorders .

1. Anti-inflammatory Properties

Research indicates that benzothiophene derivatives exhibit significant anti-inflammatory effects. For instance, compounds structurally related to our target have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .

2. Antitumor Activity

In studies involving analogs of this compound, notable antitumor activity was observed against various cancer cell lines. The mechanism often involves the induction of apoptosis in tumor cells and inhibition of tumor growth factors .

Case Study 1: In Vitro Characterization

A study characterized a series of benzothiophene derivatives for their receptor binding affinities and biological activities. The results showed that modifications in the amide group significantly affected both D3 receptor selectivity and anti-inflammatory properties .

CompoundD3R Agonist Activity (EC50)Anti-inflammatory IC50
Compound A250 nM20 µM
Compound B150 nM15 µM
Target Compound100 nM10 µM

Case Study 2: In Vivo Efficacy

In vivo studies using mouse models demonstrated that compounds similar to our target significantly reduced inflammation and tumor growth when administered at doses ranging from 10 to 20 mg/kg .

Q & A

Q. What are the recommended synthetic routes for preparing 2-{[1,1'-biphenyl]-4-amido}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its derivatives?

The compound can be synthesized via condensation reactions between aromatic aldehydes and the 2-amino precursor of the benzothiophene carboxamide scaffold. For example, azomethine derivatives are typically prepared by refluxing 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with substituted aldehydes in ethanol, monitored by TLC. Purification involves recrystallization or column chromatography, with HPLC analysis (e.g., acetonitrile-water gradient) confirming ≥95% purity .

Q. How is crystallographic software like SHELX employed to resolve the molecular structure of this compound?

SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) are critical for X-ray crystallography. Data collection involves integrating diffraction patterns using tools like WinGX, followed by phase determination via direct methods. The biphenyl amide moiety’s torsion angles and hydrogen-bonding networks are refined iteratively, with displacement parameters validated against thermal ellipsoid models in ORTEP-3 .

Advanced Research Questions

Q. What computational strategies predict the biological activity of benzothiophene carboxamide derivatives?

PASS Online is widely used to forecast anticancer, antimycobacterial, and anti-inflammatory activities. Molecular docking and quantum chemical calculations (e.g., DFT for electron density maps) assess binding affinities to targets like TRP channels or mycobacterial enzymes. Substituent effects (e.g., electron-withdrawing groups on the biphenyl ring) are correlated with activity scores .

Q. How can statistical design of experiments (DoE) optimize synthesis conditions for this compound?

DoE methodologies (e.g., factorial designs or response surface models) minimize experimental trials while maximizing yield. Variables like temperature, solvent polarity, and catalyst concentration are screened. For instance, a Central Composite Design might identify ethanol as optimal for azomethine formation, with reaction completion confirmed via HPLC retention times .

Q. How does ring puckering in the tetrahydrobenzothiophene core influence bioactivity?

Puckering coordinates (amplitude q and phase angle φ) quantify non-planar distortions in the six-membered ring. Cremer-Pople analysis of X-ray data reveals that puckered conformations enhance steric complementarity with hydrophobic binding pockets, as seen in TRP channel antagonists. Pseudorotation barriers (calculated via molecular dynamics) further explain conformational stability .

Q. How to address discrepancies between predicted and observed biological activities in derivatives?

Contradictions often arise from solvation effects or off-target interactions. Validate computational predictions by:

  • Reassessing force field parameters in docking simulations.
  • Conducting SAR studies (e.g., substituting the biphenyl group with halogenated analogs).
  • Performing cytotoxicity assays (e.g., MTT on cancer cell lines) to confirm false positives .

Q. What reaction path search methods enable the design of novel derivatives?

Quantum chemical reaction path algorithms (e.g., GRRM or AFIR) map energy landscapes for condensation or cyclization steps. Machine learning models trained on existing azomethine datasets predict feasible substituents. For example, meta-substituted aldehydes are prioritized for enhanced antitubercular activity .

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